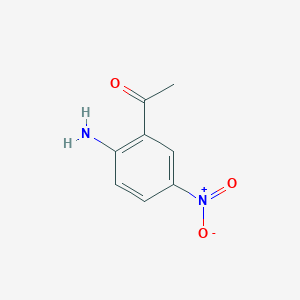

1-(2-Amino-5-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSBWHYLQMVOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460117 | |

| Record name | 1-(2-amino-5-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32580-41-9 | |

| Record name | 1-(2-amino-5-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Amino-5-nitrophenyl)ethanone, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and a thorough analysis of its spectroscopic characterization.

Introduction

This compound, also known as 2'-amino-5'-nitroacetophenone, is a substituted aromatic ketone with the chemical formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol .[1] Its structure incorporates a ketone, an aromatic amine, and a nitro group, making it a versatile precursor for the synthesis of various heterocyclic compounds, including quinolines and other pharmacologically active scaffolds. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic profile that is also of interest in the development of novel materials.

Synthesis

The most common and reliable synthesis of this compound is a three-step process commencing with the readily available starting material, 2-aminoacetophenone. The synthesis involves the protection of the amino group via acetylation, followed by regioselective nitration, and subsequent deprotection of the acetyl group.

Synthetic Pathway

The overall synthetic pathway is illustrated below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials:

-

2-Aminoacetophenone

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-aminoacetophenone in glacial acetic acid.

-

Cool the solution in an ice bath with stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield N-(2-acetylphenyl)acetamide.

Materials:

-

N-(2-acetylphenyl)acetamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask, dissolve N-(2-acetylphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 5°C in an ice-salt bath.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of N-(2-acetylphenyl)acetamide, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral to obtain N-(2-acetyl-4-nitrophenyl)acetamide.

Materials:

-

N-(2-acetyl-4-nitrophenyl)acetamide

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (for neutralization)

Procedure:

-

In a round-bottom flask, suspend N-(2-acetyl-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol [1] |

| Appearance | Yellow to orange solid |

| CAS Number | 32580-41-9[1] |

Spectroscopic Data

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted):

-

δ ~2.5 ppm (s, 3H): Protons of the acetyl group (-COCH₃).

-

δ ~6.7-6.9 ppm (d, 1H): Aromatic proton ortho to the amino group.

-

δ ~7.9-8.1 ppm (dd, 1H): Aromatic proton meta to the amino group and ortho to the nitro group.

-

δ ~8.3-8.5 ppm (d, 1H): Aromatic proton ortho to the acetyl group and meta to the nitro group.

-

δ (broad s, 2H): Protons of the amino group (-NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.

¹³C NMR (Predicted):

-

δ ~28 ppm: Acetyl methyl carbon (-COCH₃).

-

δ ~115-120 ppm: Aromatic carbons.

-

δ ~125-135 ppm: Aromatic carbons.

-

δ ~140-150 ppm: Aromatic carbons attached to the amino and nitro groups.

-

δ ~198 ppm: Carbonyl carbon (-COCH₃).

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations of the primary amine |

| 3100-3000 | Aromatic C-H stretching |

| 1650-1680 | C=O stretching vibration of the ketone |

| 1580-1620 | N-H bending vibration and aromatic C=C stretching |

| 1500-1550 | Asymmetric NO₂ stretching |

| 1330-1370 | Symmetric NO₂ stretching |

| 1200-1300 | C-N stretching of the aromatic amine |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 180.

-

Major Fragment Ions:

-

m/z = 165: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 137: Loss of a ketene molecule (CH₂=C=O) from the molecular ion.

-

m/z = 122: Subsequent loss of a nitro group (•NO₂) from the m/z 165 fragment.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization.

Safety and Handling

This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions. All waste should be disposed of in accordance with institutional and local regulations. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatile nature of this compound as a synthetic intermediate ensures its continued importance in the development of novel molecules with potential applications in medicine and materials science.

References

Spectroscopic Profile of 1-(2-Amino-5-nitrophenyl)ethanone: A Theoretical and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and predictive spectroscopic analysis of 1-(2-Amino-5-nitrophenyl)ethanone (CAS No: 32580-41-9; Molecular Formula: C₈H₈N₂O₃; Molecular Weight: 180.16 g/mol ).[1][2] Due to the current unavailability of experimentally derived spectroscopic data in the public domain, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict the characteristic features in Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also presented. This guide is intended to serve as a foundational reference for researchers working with this compound, aiding in the design of analytical methodologies and the interpretation of future experimental results.

Introduction

This compound is a substituted aromatic ketone of interest in organic synthesis, serving as a versatile intermediate for the preparation of various heterocyclic compounds and other complex molecules.[1] The presence of an amino group, a nitro group, and an acetyl group on the phenyl ring results in a unique electronic environment that dictates its chemical reactivity and spectroscopic properties.[1] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting.

Note: A thorough search of scientific literature and chemical databases has revealed a lack of published experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrum) for this compound. The data presented herein are therefore predicted values based on established substituent effects and analysis of related compounds. These predictions are intended to guide experimental work and should be confirmed by empirical data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern is predicted based on the stability of the resulting ions, with common cleavages occurring at the carbonyl group.

| m/z | Predicted Fragment | Interpretation |

| 180.16 | [C₈H₈N₂O₃]⁺• | Molecular Ion (M⁺•) |

| 165.14 | [C₇H₅N₂O₃]⁺ | Loss of methyl radical (•CH₃) from the acetyl group |

| 135.04 | [C₇H₅NO₂]⁺• | Loss of the nitro group (•NO₂) from the M-15 fragment |

| 120.06 | [C₇H₆NO]⁺ | Subsequent loss of a functional group from a fragment |

| 92.06 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in a common solvent like CDCl₃ would show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and acetyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic H (H-6) | ~7.9 - 8.1 | Doublet (d) | ~2.5 | 1H |

| Aromatic H (H-4) | ~7.7 - 7.9 | Doublet of Doublets (dd) | ~9.0, 2.5 | 1H |

| Aromatic H (H-3) | ~6.7 - 6.9 | Doublet (d) | ~9.0 | 1H |

| Amino (-NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) | - | 2H |

| Acetyl (-COCH₃) | ~2.5 - 2.7 | Singlet (s) | - | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will reflect the different electronic environments of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 - 200 |

| Aromatic C (C-5) | ~148 - 152 |

| Aromatic C (C-1) | ~140 - 145 |

| Aromatic C (C-3) | ~130 - 135 |

| Aromatic C (C-6) | ~125 - 130 |

| Aromatic C (C-4) | ~118 - 123 |

| Aromatic C (C-2) | ~115 - 120 |

| Methyl (-CH₃) | ~25 - 30 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is predicted to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2960 - 2850 | C-H stretch | Methyl Group (-CH₃) |

| ~1680 | C=O stretch | Carbonyl (Ketone) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1550 - 1490 | N-O asymmetric stretch | Nitro Group (-NO₂) |

| 1360 - 1300 | N-O symmetric stretch | Nitro Group (-NO₂) |

| 1300 - 1200 | C-N stretch | Aryl Amine |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Cap the vial and gently agitate until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse programs.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, or coupled with gas or liquid chromatography).

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Amino-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-5'-nitroacetophenone, also identified by its IUPAC name 1-(2-amino-5-nitrophenyl)ethanone, is an organic compound with the chemical formula C₈H₈N₂O₃.[1][2][3][4] This molecule incorporates an acetophenone core functionalized with both an amino (-NH₂) and a nitro (-NO₂) group on the phenyl ring. The presence of an electron-donating amino group and a potent electron-withdrawing nitro group establishes a "push-pull" electronic system.[5] This distinct electronic characteristic makes it a compound of interest in medicinal chemistry and materials science, where it serves as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and dyes.[5] Its structure, featuring a reactive ketone and modifiable aromatic ring, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[5] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a logical workflow for its synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of 2'-Amino-5'-nitroacetophenone are summarized in the table below. It is important to note that while some experimental data is available, certain values are based on computational predictions due to a lack of comprehensive experimental studies.

Table 1: Summary of Physicochemical Data for 2'-Amino-5'-nitroacetophenone

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 2'-Amino-5'-nitroacetophenone, (2-Acetyl-4-nitrophenyl)amine | [2] |

| CAS Number | 32580-41-9 | [4] |

| Molecular Formula | C₈H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 180.16 g/mol | [3][4][5] |

| Physical State | Solid at room temperature | [2] |

| Boiling Point | 332.9°C at 760 mmHg (Predicted) | [3] |

| Density | 1.333 g/cm³ (Predicted) | [3] |

| Solubility | Moderate solubility in polar solvents | [2] |

| LogP | 2.484 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2'-Amino-5'-nitroacetophenone. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 2'-Amino-5'-nitroacetophenone, the predicted spectrum would show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group.[6]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each non-equivalent carbon atom will produce a distinct signal.[7] The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of 2'-Amino-5'-nitroacetophenone is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, the C=O stretching of the ketone, and the N-O stretching of the nitro group.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the physicochemical and spectroscopic properties of 2'-Amino-5'-nitroacetophenone.

Synthesis and Purification

A plausible synthetic route to 2'-Amino-5'-nitroacetophenone involves the amination of a suitable precursor like 1-(2-chloro-5-nitrophenyl)ethanone.[5] An alternative multi-step synthesis involves the protection of the amino group of 2-aminoacetophenone, followed by nitration, and subsequent deprotection.[5]

Objective: To purify the crude 2'-Amino-5'-nitroacetophenone solid.

Methodology:

-

Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol-water mixtures are often effective for acetophenone derivatives.[9][10]

-

Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution.[9]

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.[11]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[9]

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]

-

Drying: Dry the purified crystals, for instance in a vacuum oven, to remove any residual solvent.

Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][12]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve homogeneity.[13]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Process the data by applying a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and calibrate it using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[1]

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.[1]

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.[1]

-

Process the data similarly to the ¹H spectrum, with phasing and referencing to the solvent peak or TMS.

-

Objective: To obtain an infrared spectrum to identify the functional groups.

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[14]

-

Data Acquisition:

-

Data Analysis:

-

Identify the characteristic absorption bands for the various functional groups present in the molecule.

-

Compare the obtained spectrum with reference spectra if available.

-

Visualizations

Diagrams are provided below to illustrate a logical workflow for the synthesis and analysis of 2'-Amino-5'-nitroacetophenone.

Caption: Synthesis and Analysis Workflow for 2'-Amino-5'-nitroacetophenone.

Caption: Relationship between Structure, Properties, and Applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 32580-41-9: this compound [cymitquimica.com]

- 3. molbase.com [molbase.com]

- 4. This compound | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|CAS 32580-41-9 [benchchem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. mdpi.com [mdpi.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to 1-(2-Amino-5-nitrophenyl)ethanone (CAS Number: 32580-41-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(2-Amino-5-nitrophenyl)ethanone, also known as 2'-Amino-5'-nitroacetophenone. This compound is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its unique electronic structure, characterized by an electron-donating amino group and a powerful electron-withdrawing nitro group, makes it a subject of interest in materials science.[2][3] This guide consolidates available data on its properties, provides detailed experimental protocols for its synthesis, and explores its potential role in drug development as a bioreductive prodrug.

Chemical and Physical Properties

This compound is an organic compound that is typically a solid at room temperature and is expected to have moderate solubility in polar organic solvents.[1]

Identity and Structure

| Property | Value | Reference |

| CAS Number | 32580-41-9 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2'-Amino-5'-nitroacetophenone, (2-Acetyl-4-nitrophenyl)amine | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [4] |

| Molecular Weight | 180.16 g/mol | [2][4] |

| InChI Key | WYSBWHYLQMVOOL-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)c1cc(ccc1N)--INVALID-LINK--[O-] | [1] |

Physical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | 140-160 °C | Based on melting points of similar substituted acetophenones. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents. | The presence of amino and nitro groups suggests moderate polarity.[1] |

Spectral Data (Predicted)

Specific experimental spectra for this compound are not available in the reviewed literature. The following tables provide predicted spectral characteristics based on data from analogous compounds.

1H NMR (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 |

| ~8.0 | dd | 1H | H-4 |

| ~7.5 | br s | 2H | -NH₂ |

| ~6.9 | d | 1H | H-3 |

| ~2.5 | s | 3H | -COCH₃ |

13C NMR (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~155 | C-NH₂ |

| ~138 | C-NO₂ |

| ~129 | C-4 |

| ~126 | C-6 |

| ~118 | C-1 |

| ~114 | C-3 |

| ~28 | -CH₃ |

FTIR (KBr Pellet)

| Wavenumber (cm-1) | Assignment |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| ~1670 | C=O stretching (conjugated ketone) |

| ~1580 | N-H bending |

| ~1520 | Asymmetric NO₂ stretching |

| ~1340 | Symmetric NO₂ stretching |

| ~1250 | C-N stretching |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 135 | [M - NO₂]⁺ |

| 120 | [M - NO₂ - CH₃]⁺ |

Synthesis

Two primary synthetic routes for this compound have been identified: the nitration of a protected 2-aminoacetophenone derivative followed by deprotection, and the nucleophilic aromatic substitution of 1-(2-chloro-5-nitrophenyl)ethanone.[3]

Synthesis via Nitration of Protected 2-Aminoacetophenone

This method involves the protection of the amino group of 2'-aminoacetophenone, followed by nitration and subsequent deprotection to yield the final product.[3]

Experimental Workflow

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol (Analogous Procedure):

-

Step 1: Acetylation of 2'-Aminoacetophenone. To a solution of 2'-aminoacetophenone in a suitable solvent, add acetic anhydride. The reaction is typically carried out at room temperature or with gentle heating. After completion, the product, 2'-acetamidoacetophenone, is isolated by precipitation in water and filtration.[3]

-

Step 2: Nitration of 2'-Acetamidoacetophenone. The protected acetophenone is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The temperature is carefully controlled to prevent side reactions. The reaction mixture is then poured onto ice to precipitate the nitrated product, N-(2-acetyl-4-nitrophenyl)acetamide.

-

Step 3: Hydrolysis of the Amide. The N-(2-acetyl-4-nitrophenyl)acetamide is heated in an acidic solution, such as hydrochloric acid in ethanol, to hydrolyze the amide and yield this compound.[3] The product can be purified by recrystallization.

Synthesis via Nucleophilic Aromatic Substitution

This route involves the displacement of a chlorine atom from 1-(2-chloro-5-nitrophenyl)ethanone with an amino group.[3]

Experimental Workflow

Caption: Synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol (General Procedure):

-

A mixture of 1-(2-chloro-5-nitrophenyl)ethanone and a source of ammonia (e.g., aqueous ammonia or an ammonia equivalent) in a suitable solvent is heated in a sealed vessel under pressure. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.[3]

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its chemical structure as a nitroaromatic compound suggests potential applications as a bioreductive prodrug, particularly in the development of anticancer and antiprotozoal agents.[4][5][6]

Bioreductive Prodrug Activation

Nitroaromatic compounds can be selectively activated in hypoxic (low oxygen) environments, which are characteristic of solid tumors and certain parasitic infections.[3][4][5] This selectivity is achieved through the action of nitroreductase enzymes, which are more active under hypoxic conditions.

Signaling Pathway: Bioreductive Activation of a Nitroaromatic Prodrug

Caption: General mechanism of bioreductive prodrug activation.

Under normal oxygen conditions (normoxia), the one-electron reduction of the nitro group to a nitro radical anion is a reversible process, as oxygen can re-oxidize the radical back to the parent compound, producing superoxide in the process.[6] In hypoxic environments, the lack of oxygen allows for further reduction of the nitro group by nitroreductase enzymes to form nitroso, hydroxylamine, and ultimately amine metabolites.[4][5][7] The highly reactive intermediates, particularly the hydroxylamine, can lead to the release of a cytotoxic agent or be cytotoxic themselves, ultimately inducing cell death.[7]

Safety and Handling

This compound is classified as a hazardous substance.[4] The signal word for this compound is "Warning".[3]

GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem CID 11252333[4]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated area or fume hood.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]

- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and formula of 1-(2-Amino-5-nitrophenyl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-nitrophenyl)ethanone (CAS No: 32580-41-9) is a substituted aromatic ketone of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring an amino group, a nitro group, and a ketone functionality on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and dye industries.[1][2] This document provides a comprehensive overview of its chemical identity, physicochemical properties, established synthetic routes, and known applications, with a focus on its role in drug development. While this guide compiles the most extensive information available from public databases and literature, it is important to note that detailed, peer-reviewed experimental protocols and complete spectral characterization data for this specific compound are not widely published.

Molecular Structure and Chemical Identity

This compound is a derivative of acetophenone with an amino group at the ortho position and a nitro group at the meta position relative to the acetyl group. This substitution pattern creates a unique "push-pull" electronic system, with the electron-donating amino group and the electron-withdrawing nitro group influencing the reactivity of the aromatic ring.[1][2]

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₈H₈N₂O₃[3]

-

CAS Number: 32580-41-9[2]

-

Canonical SMILES: CC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])N[3]

-

InChI Key: WYSBWHYLQMVOOL-UHFFFAOYSA-N[3]

-

Synonyms: 2'-Amino-5'-nitroacetophenone, Ethanone, 1-(2-amino-5-nitrophenyl)-[3][4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is compiled from publicly available chemical databases.

| Property | Value | Reference(s) |

| Molecular Weight | 180.16 g/mol | [2][3] |

| Density | 1.333 g/cm³ (Predicted) | [4] |

| Boiling Point | 332.9 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 155.1 °C (Predicted) | [4] |

| LogP (Octanol-Water) | 2.484 (Predicted) | [4] |

| Refractive Index | 1.613 (Predicted) | [4] |

| Topological Polar Surface Area | 88.9 Ų | [3] |

Spectroscopic Data Overview

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with coupling patterns determined by their ortho, meta, and para relationships. Signals for the amino group protons (likely broad) and the methyl protons of the acetyl group (a singlet) would also be present.

-

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the acetyl methyl, carbonyl, and six unique aromatic carbons. The chemical shifts would be influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, the C=O stretching of the ketone, and the asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (180.16).[2] Fragmentation patterns would likely involve the loss of the methyl group (M-15) and other characteristic cleavages related to the aromatic ketone structure.[2]

Synthesis Methodologies

This compound is typically synthesized via two primary strategies. While specific, detailed protocols are not widely published, the general methodologies are well-established in organic chemistry.

Route 1: Nitration of Protected 2'-Aminoacetophenone

This is a common strategy that involves the protection of the reactive amino group, followed by electrophilic aromatic substitution (nitration), and subsequent deprotection.

Experimental Protocol (General Description):

-

Protection: 2'-Aminoacetophenone is reacted with an acylating agent, such as acetic anhydride, to protect the amino group as an acetamide. This deactivates the ring towards oxidation and directs nitration.[1]

-

Nitration: The resulting 2'-acetamidoacetophenone is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group, primarily at the 5-position.

-

Deprotection: The N-(2-acetyl-4-nitrophenyl)acetamide intermediate is hydrolyzed, typically under acidic conditions, to remove the acetyl protecting group and yield the final product.[1]

Route 2: Nucleophilic Aromatic Substitution

This method involves the displacement of a leaving group, such as a halide, from the aromatic ring by an amino group source.

Experimental Protocol (General Description): The synthesis is achieved via a nucleophilic aromatic substitution reaction. 1-(2-Chloro-5-nitrophenyl)ethanone serves as the substrate. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack. The chloro group is displaced by an amino group, typically by reacting the substrate with a source of ammonia under elevated temperature and pressure.[1][2]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable building block due to its ortho-amino ketone structure, which is a key pharmacophore for the synthesis of benzodiazepines and other heterocyclic systems.[5]

-

Precursor to Benzodiazepines: The core structure of this molecule is suited for condensation reactions to form the seven-membered diazepine ring. While many documented benzodiazepine syntheses utilize the related 2-amino-5-nitrobenzophenone, this compound is a logical and potential starting material for novel analogues.

-

Synthesis of Heterocycles: The ortho-amino ketone moiety can undergo intramolecular cyclization or condensation reactions with other reagents to form various heterocyclic systems, such as quinolines.[2]

-

Dye Synthesis: As a substituted aniline, it can serve as a precursor in the synthesis of azo dyes and other colorants.[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

| Hazard Statement | GHS Classification | Reference(s) |

| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | [3] |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) | [3] |

| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | [3] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | [3] |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) | [3] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | [3] |

Handling Recommendations:

-

Use only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically important intermediate with established pathways for its preparation and significant potential for application in the development of pharmaceuticals and other functional materials. While its general chemistry is understood, a notable gap exists in the public domain regarding detailed, citable experimental protocols and comprehensive spectroscopic characterization. Further research and publication in this area would be beneficial to the scientific community, enabling a more thorough and reproducible exploration of its synthetic utility.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Amino-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the organic compound 1-(2-Amino-5-nitrophenyl)ethanone (CAS No: 32580-41-9). Due to the limited publicly available quantitative data for this specific molecule, this document leverages data from structurally related compounds to infer its likely physicochemical properties. Furthermore, it offers detailed experimental protocols for determining its solubility and for conducting comprehensive stability studies, including forced degradation under various stress conditions as per ICH guidelines. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar nitroaromatic compounds.

Introduction

This compound, also known as 2-Amino-5-nitroacetophenone, is an aromatic ketone containing both an amino and a nitro functional group.[1][2] Its structure suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and regulatory compliance.

This guide summarizes the known properties of this compound and provides actionable experimental protocols for researchers to generate specific data for their applications.

Physicochemical Properties

While specific experimental data for this compound is scarce, its general properties can be inferred from its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2'-Hydroxy-5'-nitroacetophenone | 2-Amino-5-nitrophenol | 2'-Nitroacetophenone |

| CAS Number | 32580-41-9[1] | 1450-76-6[3] | 121-88-0[4] | 577-59-3[5] |

| Molecular Formula | C₈H₈N₂O₃[1] | C₈H ₇NO₄[3] | C₆H₆N₂O₃ | C₈H₇NO₃[5] |

| Molecular Weight | 180.16 g/mol [1][2] | 181.15 g/mol [3] | 154.12 g/mol | 165.15 g/mol [5] |

| Appearance | Likely a solid at room temperature | Yellow crystalline or powdered solid[6] | Brown amorphous granules or powder[7] | Clear yellow liquid[5] |

| Melting Point | Data not available | 100-104 °C[3] | 198-202 °C[7] | 28-30 °C[5] |

| Water Solubility | Data not available | Insoluble[6] | Insoluble[4][7] | Insoluble[5] |

| Organic Solvent Solubility | Likely moderately soluble in polar solvents | Soluble in alcohols, ethers, and organic solvents[6]; Slightly soluble in Methanol (Heated)[3] | Slightly soluble in DMSO and Methanol[4] | Soluble in water, partly in ethanol, ether, chloroform, and ethyl acetate[8] |

Solubility Profile and Determination

The presence of both a polar amino group and a nitro group, combined with an aromatic ketone structure, suggests that this compound is likely to be sparingly soluble in water but should exhibit moderate to good solubility in polar organic solvents.[2]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the quantitative solubility of this compound in a range of relevant solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.).

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Overview of forced degradation study workflow.

Signaling Pathways and Biological Context

Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways or biological activities. However, nitroaromatic compounds are a broad class of molecules with diverse biological effects, and their potential interactions within biological systems are an active area of research. The protocols outlined in this guide for assessing stability are critical for any future investigations into the biological properties of this compound.

Conclusion

This technical guide consolidates the limited available information on the solubility and stability of this compound and provides comprehensive, actionable protocols for its experimental determination. While quantitative data for this specific molecule remains to be fully elucidated, the provided methodologies, based on established scientific principles and regulatory guidelines, offer a robust framework for researchers to generate the necessary data for their specific applications in drug development and other scientific endeavors. The structural similarities to other characterized nitroaromatic compounds suggest a profile of low aqueous solubility and potential sensitivity to light and heat, underscoring the importance of empirical stability testing.

References

- 1. This compound | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 32580-41-9 [benchchem.com]

- 3. 2'-HYDROXY-5'-NITROACETOPHENONE | 1450-76-6 [chemicalbook.com]

- 4. 2-Amino-5-nitrophenol CAS#: 121-88-0 [m.chemicalbook.com]

- 5. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2'-Nitroacetophenone, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2'-Amino-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2'-Amino-5'-nitroacetophenone. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted NMR data generated through computational methods. These predictions are based on established algorithms and provide a valuable reference for researchers working with this and related molecules. Furthermore, this document outlines a comprehensive experimental protocol for acquiring high-quality NMR data for similar small organic compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2'-Amino-5'-nitroacetophenone. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 2'-Amino-5'-nitroacetophenone

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | 8.35 | d | ~2.5 |

| H-4' | 8.05 | dd | ~9.0, 2.5 |

| H-6' | 6.85 | d | ~9.0 |

| -NH₂ | 6.5 (broad) | s | - |

| -CH₃ | 2.60 | s | - |

Disclaimer: The chemical shift of the amino (-NH₂) protons is highly dependent on solvent, concentration, and temperature, and may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Data for 2'-Amino-5'-nitroacetophenone

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C=O | 197.5 |

| C-2' | 153.0 |

| C-5' | 142.0 |

| C-4' | 128.5 |

| C-3' | 127.0 |

| C-1' | 122.0 |

| C-6' | 114.0 |

| -CH₃ | 28.5 |

Visualization of Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data, the chemical structure of 2'-Amino-5'-nitroacetophenone with standardized atom numbering is provided below. Additionally, a general workflow for NMR analysis is presented to illustrate the logical progression from sample preparation to data interpretation.

Mass Spectrometry Fragmentation of 1-(2-Amino-5-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-nitrophenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various pharmacologically active compounds. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a proposed experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Disclaimer: The fragmentation data and pathway described herein are theoretical and inferred from the known fragmentation patterns of its constituent functional groups. No public experimental mass spectrum for this compound was available at the time of this writing.

Theoretical Fragmentation Analysis

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to be driven by the presence of its key functional groups: the ketone, the aromatic ring, the amino group, and the nitro group. The molecular ion (M+) is expected at an m/z of 180.

The primary fragmentation pathways are anticipated to be:

-

α-Cleavage of the Ketone: The most facile fragmentation for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This results in a stable benzoyl-type cation.

-

Fragmentation of the Nitro Group: Aromatic nitro compounds are known to fragment through the loss of •NO₂ and •NO radicals. The loss of •NO₂ is typically a major fragmentation pathway. Rearrangements involving the nitro group can also occur.

-

Cleavage involving the Amino Group: The amino group can influence fragmentation, although direct cleavage of the C-N bond is less common in aromatic amines compared to the loss of HCN or H₂CN from the ring after rearrangement.

-

Loss of Small Neutral Molecules: Subsequent fragmentation of the primary fragment ions can involve the loss of small, stable neutral molecules such as carbon monoxide (CO).

Based on these principles, a hierarchical fragmentation cascade can be postulated.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions for this compound under electron ionization, their mass-to-charge ratio (m/z), chemical formula, and expected relative abundance.

| m/z | Proposed Fragment Ion | Chemical Formula | Neutral Loss | Predicted Relative Abundance |

| 180 | Molecular Ion | [C₈H₈N₂O₃]⁺• | - | Moderate |

| 165 | [M - CH₃]⁺ | [C₇H₅N₂O₃]⁺ | •CH₃ | High |

| 135 | [M - NO₂ + H]⁺• | [C₈H₉N O]⁺• | •NO₂ | Low |

| 119 | [M - CH₃ - NO₂]⁺ | [C₇H₅NO]⁺ | •CH₃, •NO₂ | Moderate |

| 91 | [C₆H₅N]⁺• | [C₆H₅N]⁺• | CO from m/z 119 | Moderate |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | HCN from m/z 91 | Low |

Experimental Protocols

While a specific protocol for this compound is not available, the following Gas Chromatography-Mass Spectrometry (GC-MS) method, adapted from established protocols for aromatic amines and nitroaromatic compounds, is proposed for its analysis.[1][2][3][4][5][6]

1. Sample Preparation (Derivatization for GC-MS)

For improved volatility and chromatographic peak shape, derivatization of the amino group is recommended.[2]

-

Reagents: Pentafluoropropionic anhydride (PFPA), Ethyl acetate (GC grade).

-

Procedure:

-

Dissolve approximately 1 mg of this compound in 1 mL of ethyl acetate.

-

Add 100 µL of PFPA.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet: Splitless injection at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 250°C, hold for 5 minutes.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

Mandatory Visualization

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation pathway of this compound.

References

- 1. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Amino-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes for the infrared (IR) spectroscopic analysis of 1-(2-Amino-5-nitrophenyl)ethanone. This document details the characteristic vibrational frequencies associated with the molecule's functional groups, outlines standard experimental protocols for sample analysis, and serves as a key resource for the structural elucidation and characterization of this compound.

Core Principles of IR Spectroscopy for this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its constituent chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a ketone (C=O), and a substituted aromatic ring.

The presence of highly polar bonds, such as those in the nitro and carbonyl groups, results in strong and characteristic absorption bands, making IR spectroscopy a valuable tool for confirming the identity and purity of this compound.[1]

Predicted Characteristic Vibrational Frequencies

The infrared spectrum of this compound is a composite of absorptions arising from its various functional groups. The expected characteristic vibrational frequencies are summarized in the table below. These predictions are based on established group frequency data for aromatic amines, nitro compounds, and ketones.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 (typically two bands) | Medium |

| N-H Scissoring (Bending) | 1650 - 1580 | Medium to Strong | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Stretch (in-ring) | 1625 - 1440 (multiple bands) | Medium to Weak | |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Ketone (C=O) | C=O Stretch | 1700 - 1680 | Strong |

| Carbon-Framework | C-N Stretch (Aromatic Amine) | 1335 - 1250 | Medium |

| C-N Stretch (Nitro Compound) | ~850 | Medium | |

| C-C Stretch (Acetyl Group) | 1370 - 1350 (CH₃ symmetric bend) | Medium |

Experimental Protocols

Accurate and reproducible IR spectra are highly dependent on the chosen sample preparation technique. For a solid compound like this compound, several methods are commonly employed.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-quality transmission spectra of solid samples.[2]

-

Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle to reduce particle size and minimize light scattering.[3][4]

-

Mixing: Add the ground sample to about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[3] Mix thoroughly to ensure a homogenous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3] A background spectrum of a blank KBr pellet should be collected to correct for atmospheric and instrumental variations.[2]

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.[5]

-

Dissolution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).[4][5]

-

Deposition: Place a drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[5]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Analysis: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.[5]

Attenuated Total Reflectance (ATR)

ATR is a popular and rapid method that requires minimal sample preparation.[2]

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.[3]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[3]

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.[3]

-

Analysis: Collect the FTIR spectrum. A background spectrum of the clean, empty ATR crystal should be run first.

Visualizations

Experimental Workflow for FTIR Spectroscopy

Caption: A generalized workflow for obtaining and analyzing the FTIR spectrum of a solid sample.

Functional Group - IR Absorption Correlation

Caption: Correlation between the functional groups of the molecule and their expected IR absorption regions.

References

Methodological & Application

The Versatility of 1-(2-Amino-5-nitrophenyl)ethanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(2-Amino-5-nitrophenyl)ethanone is a valuable and versatile building block in organic synthesis, serving as a key precursor for a wide array of heterocyclic compounds.[1] Its unique molecular architecture, featuring an aromatic ring substituted with an amino, a nitro, and an acetyl group, provides multiple reactive sites for constructing complex molecular frameworks. This trifunctional nature allows for diverse chemical transformations, making it an important intermediate in the development of pharmaceuticals and other biologically active molecules.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of prominent classes of heterocycles, including quinolines, benzodiazepines, and quinoxalines.

Application Notes

This compound is a cornerstone for the synthesis of various nitrogen-containing heterocycles. The presence of the ortho-amino acetophenone moiety is particularly suited for condensation reactions with carbonyl compounds and other reagents to form fused ring systems. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the molecule but also provides a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of a wider range of derivatives.

Key Applications Include:

-

Synthesis of 7-Nitroquinolines: The Friedländer annulation, a classic and efficient method for quinoline synthesis, is a primary application.[2][3] This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2] The resulting 7-nitroquinoline scaffold is a key feature in various pharmacologically active compounds.

-

Formation of 1,5-Benzodiazepines: 1,5-Benzodiazepines are a class of compounds renowned for their diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. This compound can be utilized in condensation reactions with ketones to furnish 7-nitro-1,5-benzodiazepine derivatives.

-

Preparation of Quinoxaline Derivatives: Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinoxalines can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. By first reducing the nitro group of this compound to an amino group to form 1-(2,5-diaminophenyl)ethanone, and then reacting it with a suitable dicarbonyl compound, various quinoxaline derivatives can be accessed.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-nitroquinoline via Friedländer Annulation

This protocol details the synthesis of 2-methyl-7-nitroquinoline from this compound and acetone using a base-catalyzed Friedländer condensation.

Reaction Scheme:

Figure 1: Synthesis of 2-Methyl-7-nitroquinoline.

Materials:

-

This compound

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a significant excess of acetone (10-20 eq).

-

To this solution, add a catalytic amount of potassium hydroxide.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-7-nitroquinoline.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | Acetone | KOH | Ethanol | 4-6 h | Reflux | 85-95 |

Table 1: Reaction parameters for the synthesis of 2-methyl-7-nitroquinoline.

Protocol 2: Synthesis of a 7-Nitro-1,5-benzodiazepine Derivative

This protocol outlines the synthesis of a 7-nitro-1,5-benzodiazepine derivative through the condensation of this compound with a cyclic ketone, such as cyclohexanone, under acidic catalysis.

Reaction Scheme:

Figure 2: Synthesis of a spiro-benzodiazepine derivative.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture at reflux for the specified time.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | Cyclohexanone | Acetic Acid | Ethanol | 8-12 h | Reflux | 70-85 |

Table 2: Reaction parameters for the synthesis of a 7-nitro-1,5-benzodiazepine derivative.

Protocol 3: Synthesis of a Quinoxaline Derivative

This protocol describes a two-step synthesis of a quinoxaline derivative starting from this compound. The first step involves the reduction of the nitro group, followed by condensation with a 1,2-dicarbonyl compound.

Workflow:

Figure 3: Workflow for the synthesis of a quinoxaline derivative.

Step 1: Reduction of this compound

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend this compound in ethanol.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl.

-

Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2,5-diaminophenyl)ethanone.

Step 2: Condensation to form the Quinoxaline

Materials:

-

1-(2,5-Diaminophenyl)ethanone (from Step 1)

-

Benzil (or other 1,2-dicarbonyl compound)

-

Ethanol

Procedure:

-

Dissolve the crude 1-(2,5-diaminophenyl)ethanone and benzil (1.0 eq) in ethanol.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the quinoxaline derivative.

Quantitative Data:

| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | This compound | SnCl₂·2H₂O, HCl | Ethanol | 2-4 h | Reflux | 80-90 |

| 2 | 1-(2,5-Diaminophenyl)ethanone, Benzil | - | Ethanol | 3-5 h | Reflux | 75-85 |

Table 3: Reaction parameters for the two-step synthesis of a quinoxaline derivative.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds of significant interest to the pharmaceutical and drug development industries. The protocols provided herein for the synthesis of quinolines, benzodiazepines, and quinoxalines demonstrate its utility and provide a foundation for the development of diverse molecular libraries for biological screening. The straightforward nature of these reactions, coupled with the potential for further functionalization of the nitro group, underscores the importance of this intermediate in modern organic synthesis.

References

Synthesis of Novel Heterocyclic Derivatives from 1-(2-Amino-5-nitrophenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic derivatives starting from the versatile building block, 1-(2-Amino-5-nitrophenyl)ethanone. This commercially available compound serves as a valuable precursor for the generation of diverse molecular scaffolds, including chalcones, quinolines, quinoxalines, and benzodiazepines, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 2'-Amino-5'-nitroacetophenone, is a key intermediate in organic synthesis.[1][2] Its structure incorporates a nucleophilic amino group and an acetyl group on a nitro-substituted benzene ring, providing multiple reactive sites for chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the adjacent functional groups, making it a unique starting material for the construction of complex heterocyclic systems.[1] These heterocyclic derivatives are widely explored for their potential therapeutic applications.

Core Synthetic Pathways

The primary synthetic strategies discussed in these protocols involve condensation and cyclization reactions, leveraging the inherent reactivity of the amino and acetyl groups of the starting material. The general workflow for these syntheses is outlined below.

I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.[3][4]

Protocol 1: Synthesis of (E)-1-(2-amino-5-nitrophenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a chalcone derivative from this compound and benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Büchner funnel and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable amount of ethanol with stirring at room temperature.

-

Add 1.0 to 1.1 equivalents of benzaldehyde to the solution.

-

Slowly add the aqueous NaOH solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the chalcone product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Data Presentation:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 180.16 |

| Benzaldehyde | 1.1 | 106.12 |

| Sodium Hydroxide | 2.0 | 40.00 |

Note: The yield of this reaction is typically in the range of 70-85%, depending on the specific reaction conditions and purification efficiency.

Experimental Workflow:

II. Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a widely used method for the preparation of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][5]

Protocol 2: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

This protocol describes the synthesis of a quinoline derivative from this compound and ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, mix 1.0 equivalent of this compound with an excess of polyphosphoric acid.

-

Add 1.1 equivalents of ethyl acetoacetate to the mixture.

-

Heat the reaction mixture at 100-120 °C for 2-3 hours with stirring.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

Data Presentation:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 180.16 |

| Ethyl acetoacetate | 1.1 | 130.14 |

Note: Yields for the Friedländer synthesis can vary widely depending on the substrates and reaction conditions but are often in the moderate to good range.

Reaction Mechanism:

III. Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] this compound can be a precursor to the necessary o-phenylenediamine through further functional group manipulations not detailed in this protocol. However, a direct approach involves its reaction with a suitable dicarbonyl equivalent.

Protocol 3: General Synthesis of 2-Acetyl-6-nitroquinoxaline

This protocol provides a general method for the synthesis of a quinoxaline derivative from this compound and a glyoxal derivative.

Materials:

-

This compound

-

Glyoxal solution (e.g., 40% in water) or a glyoxal derivative

-

Ethanol or acetic acid

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve 1.0 equivalent of this compound in ethanol or acetic acid in a round-bottom flask.

-

Add 1.1 equivalents of the glyoxal solution.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.

-

Wash the product with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure quinoxaline derivative.

Data Presentation:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 180.16 |

| Glyoxal | 1.1 | 58.04 |

Note: This reaction provides a straightforward route to quinoxaline derivatives, with yields typically being moderate.

Experimental Workflow:

IV. Synthesis of 1,5-Benzodiazepine Derivatives